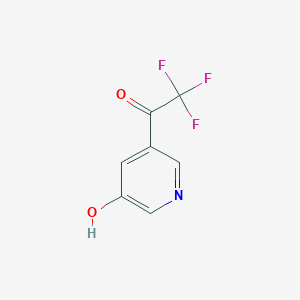

dimethyl-1H-1,2,3-triazol-4-amine

Overview

Description

Dimethyl-1H-1,2,3-triazol-4-amine is a derivative of 1,2,3-triazole, a five-membered heterocyclic compound containing two carbon atoms and three nitrogen atoms . It has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . The 1,2,3-triazole derivatives are known for their broad biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .Scientific Research Applications

Drug Discovery

1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-Triazoles are used in polymer chemistry . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry . The substituted 1,2,3-triazole motif structurally resembles to the amide bond, mimicking an E or a Z amide bond .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They are part of essential building blocks like amino acids, nucleotides, etc .

Chemical Biology

1,2,3-Triazoles are used in chemical biology . They are part of essential building blocks like amino acids, nucleotides, etc .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Materials Science

1,2,3-Triazoles are used in materials science . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Safety and Hazards

The safety data sheet for a related compound, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, indicates that it may cause long-lasting harmful effects to aquatic life and may cause respiratory irritation . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . The triazole derivatives have significant biological properties and are important in organocatalysis, agrochemicals, and materials science . Therefore, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Mechanism of Action

Target of Action

Triazole compounds, which include dimethyl-1h-1,2,3-triazol-4-amine, are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

It is known that triazole compounds can engage in various weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force . These interactions allow triazoles to bind with various enzymes and receptors, leading to diverse biological activities.

Biochemical Pathways

Triazole compounds are known to have a significant chelating activity due to the presence of unpaired electrons on the nitrogen atom, which enhances their biological spectrum .

Pharmacokinetics

A study on similar triazole hybrids indicated that they possess a favorable profile and can be considered as patient compliant .

Result of Action

Triazole compounds are known to show broad biological activities in both agrochemistry and pharmacological chemistry .

Action Environment

It is known that the synthesis of triazole compounds can be influenced by changes in concentration during the assembly process .

properties

IUPAC Name |

1,5-dimethyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-4(5)6-7-8(3)2/h5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCAMNSYQXGQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl-1H-1,2,3-triazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1447448.png)

![5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1447455.png)

![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)

![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)